6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate is an organic compound with the molecular formula C9H11O4 It is characterized by its ethoxy and methyl substituents on a hexa-2,4-dienoate backbone, which includes a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methyl-6-oxohexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-Methyl-6-oxohexa-2,4-dienoic acid.
Reduction: 6-Ethoxy-4-methyl-6-hydroxyhexa-2,4-dienoate.
Substitution: Various esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, contributing to the compound’s overall biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate
- (2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoic acid
- (2Z,4E)-2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate
Uniqueness
6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
90071-41-3 |
---|---|
Molekularformel |
C9H11O4- |
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
6-ethoxy-4-methyl-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C9H12O4/c1-3-13-9(12)6-7(2)4-5-8(10)11/h4-6H,3H2,1-2H3,(H,10,11)/p-1 |
InChI-Schlüssel |
QLBOOUGSUHVLNU-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C=C(C)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.